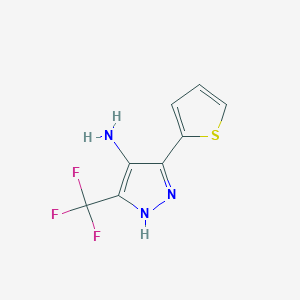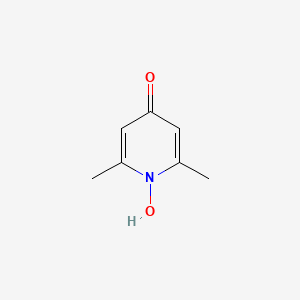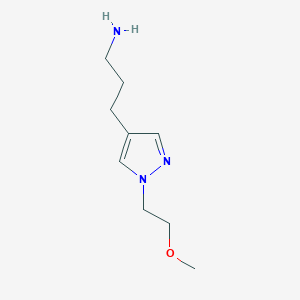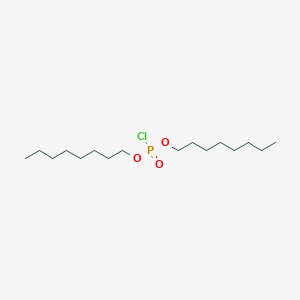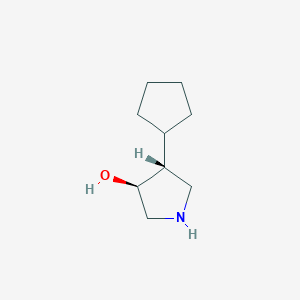
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The compound this compound is characterized by its cyclopentyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For example, the compound can be synthesized via a lipase-mediated resolution protocol, which provides high enantiomeric excess . Another approach involves the use of ring-closing metathesis followed by stereoselective reduction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols or amines.
科学的研究の応用
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
作用機序
The mechanism of action of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit human ornithine aminotransferase, which is involved in the metabolism of amino acids . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol can be compared with other similar compounds, such as:
(3R,4S)-4-Cyclopentylpyrrolidin-3-ol: A stereoisomer with different biological activity and properties.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures but different biological activities.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopentyl group, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(3S,4R)-4-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-6-10-5-8(9)7-3-1-2-4-7/h7-11H,1-6H2/t8-,9+/m0/s1 |
InChIキー |
RFXPATVGGGEOCZ-DTWKUNHWSA-N |
異性体SMILES |
C1CCC(C1)[C@@H]2CNC[C@H]2O |
正規SMILES |
C1CCC(C1)C2CNCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
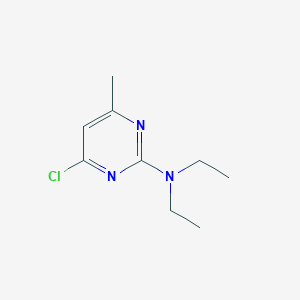
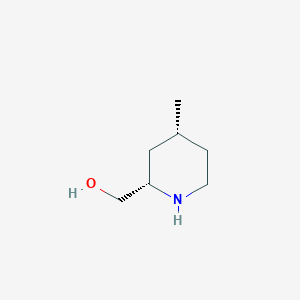
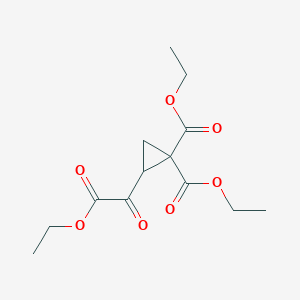
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
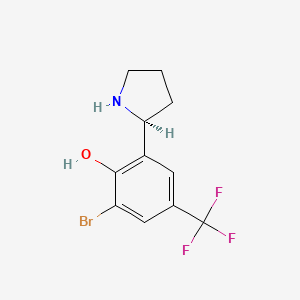

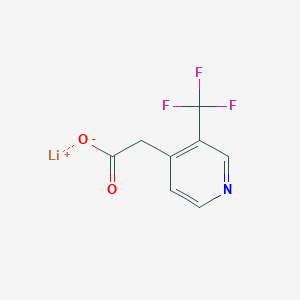
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
